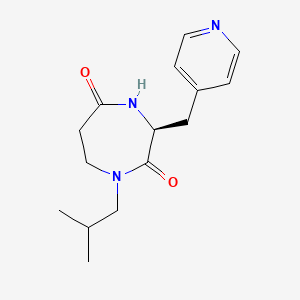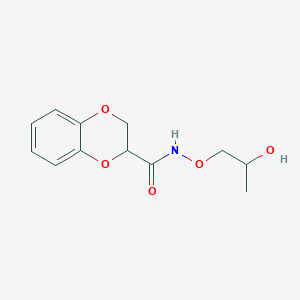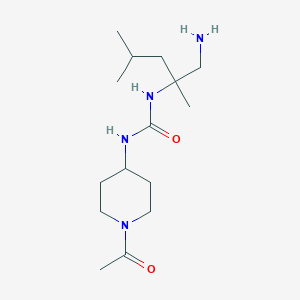![molecular formula C14H22N4O3 B7434715 3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434715.png)
3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid, also known as MPHP, is a synthetic compound that belongs to the class of designer drugs. It is a derivative of cathinone and has been found to possess stimulant properties. MPHP is a relatively new compound, and research on its properties and effects is still ongoing.
Mécanisme D'action
The exact mechanism of action of 3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid is not yet fully understood. However, it is believed to act as a reuptake inhibitor of dopamine and norepinephrine, leading to an increase in their levels in the brain. This may contribute to its stimulant effects.
Biochemical and Physiological Effects:
3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid has been found to increase heart rate, blood pressure, and body temperature in animal studies. It has also been shown to increase locomotor activity and induce hyperactivity in rats. 3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid has been found to have a similar potency to methamphetamine in inducing hyperactivity.
Avantages Et Limitations Des Expériences En Laboratoire
3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid has been used as a research tool to study the effects of stimulants on the brain. Its potency and stimulant properties make it a useful compound for this purpose. However, its relatively new status as a designer drug means that its long-term effects are not yet fully understood. Additionally, its potential for abuse and addiction may limit its use in lab experiments.
Orientations Futures
There are several future directions for research on 3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). 3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that are involved in ADHD. Another area of interest is its potential as a tool for studying the effects of stimulants on the brain. Further research is needed to fully understand the effects of 3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid and its potential applications.
Méthodes De Synthèse
The synthesis of 3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid involves the reaction of 4-methylpyrimidine-5-carboxylic acid with N-(tert-butoxycarbonyl)-L-homoserine lactone in the presence of a coupling agent. The resulting product is then treated with hydrazine hydrate to obtain the final product, 3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid has been studied for its potential use as a research tool in the field of neuroscience. It has been found to possess stimulant properties similar to other cathinones, such as methcathinone and mephedrone. 3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid has been shown to increase dopamine and norepinephrine levels in the brain, which may contribute to its stimulant effects.
Propriétés
IUPAC Name |
3-[6-[(6-methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-11-9-12(18-10-17-11)15-7-4-2-3-5-13(19)16-8-6-14(20)21/h9-10H,2-8H2,1H3,(H,16,19)(H,20,21)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIYHMFCFDOBMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NCCCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-fluoro-4-methylpyridin-3-yl)methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxamide](/img/structure/B7434636.png)
![2-[3-(diethylamino)pyrrolidin-1-yl]-2-oxo-N-(1,3,3-trimethylpiperidin-4-yl)acetamide](/img/structure/B7434640.png)




![3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione](/img/structure/B7434663.png)
![2-hydroxy-6-methoxy-N-[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl]benzamide](/img/structure/B7434677.png)
![1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one](/img/structure/B7434688.png)
![4-(dimethylamino)-N-methyl-N-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B7434700.png)
![N-(3-methylphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]propanamide](/img/structure/B7434708.png)
![Ethyl 4-[[2-oxo-2-[(2-prop-1-en-2-yloxolan-3-yl)methylamino]acetyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434712.png)

